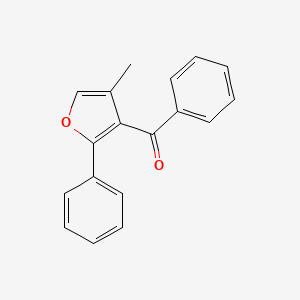![molecular formula C11H7ClF3N3O B1496171 6-(クロロメチル)-2-[5-(トリフルオロメチル)-2-ピリジル]ピリミジン-4-オール CAS No. 266679-42-9](/img/structure/B1496171.png)
6-(クロロメチル)-2-[5-(トリフルオロメチル)-2-ピリジル]ピリミジン-4-オール
説明
6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol is a useful research compound. Its molecular formula is C11H7ClF3N3O and its molecular weight is 289.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Chloromethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
有機合成において、この化合物は、様々なフッ素化分子の合成のための汎用性の高いビルディングブロックとして役立ちます。 トリフルオロメチル基とクロロメチル基の存在により、選択的なC–F結合活性化が可能になり、これは多様なフッ素化化合物を合成する際の重要なステップです 。これらのフッ素化構造は、安定性の向上や親油性など、医薬品設計開発において有利な独自の化学的特性を持つため、非常に注目されています。
医薬品用途
トリフルオロメチル基は、医薬品において、治療薬の代謝安定性とバイオアベイラビリティを向上させることができるため、ますます重要になっています 。問題の化合物は、様々な疾患に対して潜在的な活性を有する新規ファーマコフォアを合成するために使用することができます。その構造モチーフは、幅広い生物活性を示す分子に共通しています。
農薬開発
農薬において、特にトリフルオロメチル基によるフッ素原子の導入は、農薬や除草剤の効力と選択性を向上させることが知られています 。この化合物の反応性を活用することで、より強力で環境に優しい新規農薬を開発することができます。
材料科学
材料科学は、フッ素化ピリミジンを組み込むことで恩恵を受けることができます。フッ素化ピリミジンは、溶媒に対する耐性や熱安定性の向上など、材料に望ましい特性を付与することができます 。この化合物は、性能特性が向上した新規ポリマーやコーティングの合成に使用することができます。
化学工学
化学工学において、この化合物は、フッ素化材料の製造におけるプロセス最適化に使用することができます。 その独自の反応性プロファイルにより、より効率的な合成ルートの開発が可能になり、工業プロセスにおけるコスト削減と環境への影響の軽減につながります 。
医薬品化学
医薬品化学研究では、リード化合物の修飾を検討し、その薬物様特性を向上させています。 この化合物のトリフルオロメチル基の導入は、薬物候補の効力と選択性を向上させるための一般的な戦略です 。また、薬物動態学的および薬力学的プロファイルにも影響を与えるため、創薬プロセスにおける貴重なツールとなります。
特性
IUPAC Name |
4-(chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-4-7-3-9(19)18-10(17-7)8-2-1-6(5-16-8)11(13,14)15/h1-3,5H,4H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFHIXTJDYDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC(=CC(=O)N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381888 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266679-42-9 | |
| Record name | 6-(Chloromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



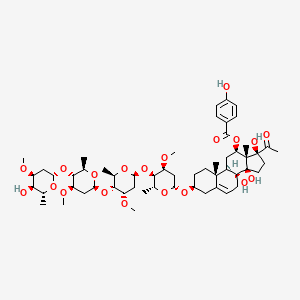
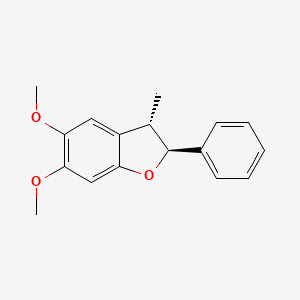
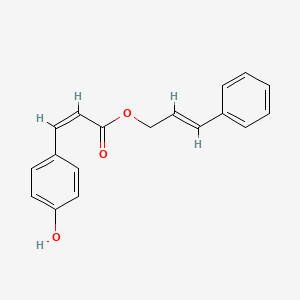
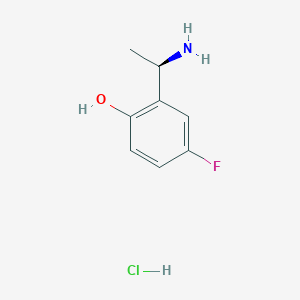
![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)


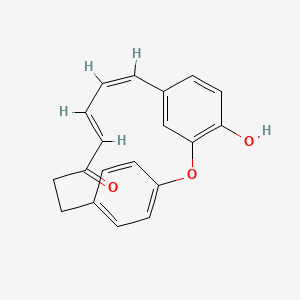
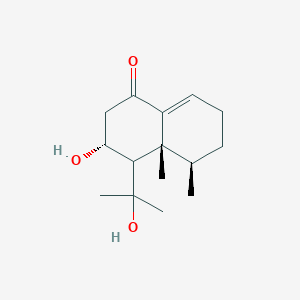
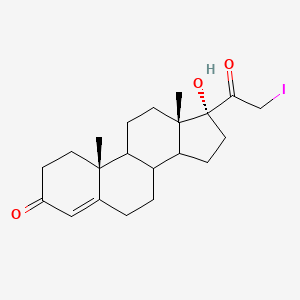
![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)

